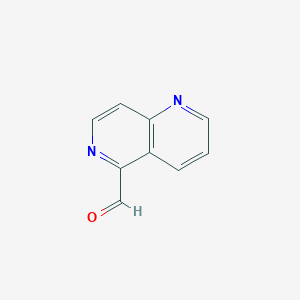

![molecular formula C11H14N4O B1398198 2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide CAS No. 494767-43-0](/img/structure/B1398198.png)

2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyridines and pyrrolopyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It’s also a derivative of pyrrolo[3,2-c]pyridine, which can be used as an indole bioisostere for designing azaindole-based drugs .

Synthesis Analysis

Fused pyridine derivatives, including pyrrolopyridines, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Various bioactivities of fused pyridine derivatives have been categorized and summarized .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as ATR-FTIR, 1H NMR, and 13C NMR . These techniques can provide information about the functional groups present in the molecule and their chemical environment .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various methods. For instance, a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established . This procedure shows promising characteristics, such as readily available starting materials, the use of water as reaction media, simple and efficient one-pot operation, and avoiding the need for any hazardous or expensive catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The presence of functional groups can be confirmed using ATR-FTIR . The molecular weight can be determined using high-resolution mass spectrometry (HRMS) .Scientific Research Applications

Antimicrobial and Antiviral Activities

Pyrrolopyrazine derivatives, which include the compound , have been found to exhibit a wide range of biological activities, including antimicrobial and antiviral activities . This makes them potentially useful in the development of new drugs to combat various infectious diseases.

Anti-inflammatory and Antioxidant Activities

These compounds have also shown anti-inflammatory and antioxidant properties . This suggests potential applications in the treatment of diseases characterized by inflammation and oxidative stress, such as arthritis and certain cardiovascular diseases.

Antitumor and Kinase Inhibitory Activities

Pyrrolopyrazine derivatives have demonstrated antitumor activity and kinase inhibitory effects . This indicates potential use in cancer therapy, particularly in treatments aimed at inhibiting the growth and proliferation of tumor cells.

Treatment of Disorders Involving Elevated Blood Glucose

The efficacy of these compounds in reducing blood glucose suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antinociceptive, Antiedematous, and Antiallodynic Activities

Some derivatives of 1H-pyrrolo[3,2-c]pyridine-1,3(2H)-dione have shown antinociceptive, antiedematous, and antiallodynic activities . This suggests potential applications in the treatment of pain, edema, and allodynia.

Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)

2,3-dihydro-1H-pyrrolo pyridin-1-one derivatives, which are related to the compound , have been found to inhibit HPK1 . This suggests potential applications in the treatment of abnormal cell growth, including cancer.

Mechanism of Action

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, kinase inhibitors typically work by binding to kinases to prevent their activity, which can lead to a decrease in the proliferation of cancer cells .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that this compound may affect a variety of pathways related to its targets .

Pharmacokinetics

In vitro pharmacokinetic studies of similar compounds have ascertained their stability in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Similar compounds have shown potential in vitro antileishmanial activity .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities and potential applications in drug design. For instance, pyrrolo[3,2-c]pyridine system is the core skeleton of some important pharmaceutical agents, which possess a broad range of biological activities . Therefore, introducing different substituents on the positions of the nucleus could significantly expand the biological activity of these compounds .

properties

IUPAC Name |

2-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-14(2)10(16)7-15-6-4-8-9(15)3-5-13-11(8)12/h3-6H,7H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMBPIRQUZKYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=CC2=C1C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194589 | |

| Record name | 4-Amino-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494767-43-0 | |

| Record name | 4-Amino-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494767-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

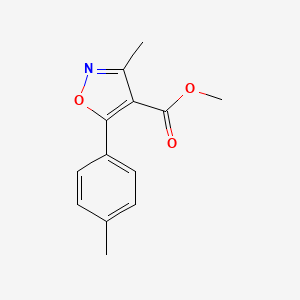

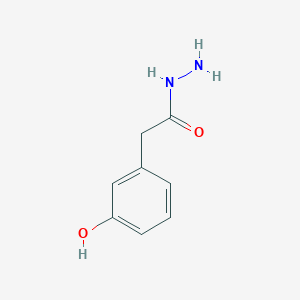

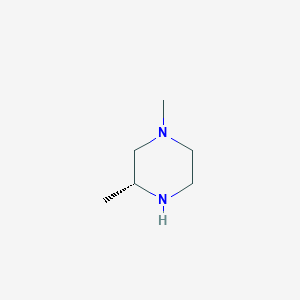

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)

![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)

![Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1398127.png)

![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)